molecular formula C14H19NO2 B1490018 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol CAS No. 2071686-02-5

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol

Cat. No. B1490018
CAS RN: 2071686-02-5
M. Wt: 233.31 g/mol
InChI Key: HNTPSAUNFFIBTC-UHFFFAOYSA-N
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Description

“1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol” is a chemical compound with the empirical formula C15H19NO3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes “1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol”, has been a subject of research. A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .


Molecular Structure Analysis

The molecular structure of “1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol” can be represented by the SMILES string OC(=O)C1CCN(CC1)Cc2ccc3OCCc3c2 . The InChI key for this compound is LHSVLAAWDJCGAZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol” is 261.32 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, such as the one , have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have also been found to possess potent antibacterial activity . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have displayed potent antibacterial activity .

Anti-Oxidative Activity

Benzofuran compounds have been found to exhibit strong anti-oxidative activities . This makes them potential candidates for the development of drugs aimed at conditions caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Properties

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Potential Therapies for Various Disorders

Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-13-3-6-15(7-4-13)10-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13,16H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPSAUNFFIBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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